molecular formula C9H18ClN B13880223 1-Butyl-4-chloropiperidine CAS No. 34580-30-8

1-Butyl-4-chloropiperidine

Cat. No.: B13880223
CAS No.: 34580-30-8
M. Wt: 175.70 g/mol
InChI Key: MCTGFYNNAQRJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-chloropiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-chloropiperidine can be synthesized through several methods. One efficient route involves the chlorination of 1-butylpiperidine using thionyl chloride in the presence of tetrabutylammonium chloride, which helps suppress the formation of side products . Another method includes the addition of methylmagnesium chloride to a dimethyliminium salt, followed by chlorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-chloropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted piperidines.
  • Oxidation reactions produce N-oxides.
  • Reduction reactions result in secondary amines.

Mechanism of Action

The mechanism of action of 1-butyl-4-chloropiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-4-chloropiperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the butyl and chlorine groups allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

1-butyl-4-chloropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN/c1-2-3-6-11-7-4-9(10)5-8-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTGFYNNAQRJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734574
Record name 1-Butyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34580-30-8
Record name 1-Butyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.